4-Methoxy-2-(4-methoxyphenyl)quinazoline, also known as 8-methoxy-2-(4-methoxyphenyl)quinazolin-4-one, is a compound of significant interest in medicinal chemistry due to its diverse pharmacological properties. This compound belongs to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of methoxy groups enhances its biological activity and solubility.
The compound can be synthesized from various starting materials, including 2-aminobenzylamine and benzylamine, through several chemical reactions involving condensation and cyclization processes. Its synthesis has been explored in various studies focusing on green chemistry and efficient synthetic methods .
4-Methoxy-2-(4-methoxyphenyl)quinazoline is classified as an organic heterocyclic compound. It falls under the category of quinazolines, which are nitrogen-containing heterocycles known for their presence in numerous biologically active molecules.
The synthesis of 4-methoxy-2-(4-methoxyphenyl)quinazoline can be achieved through several methods, including:
The metal-free synthesis typically involves multiple steps:
These steps culminate in the formation of 2-substituted quinazolines with high yields and excellent atom economy .
The molecular formula for 4-methoxy-2-(4-methoxyphenyl)quinazoline is . The structure consists of a quinazoline core with two methoxy substituents on the phenyl ring, enhancing its lipophilicity and biological activity.
The compound undergoes various chemical reactions typical for quinazolines, including:
These reactions can be utilized to modify the structure of the compound for enhanced biological activity or to synthesize derivatives with specific properties .
For instance, during the alkaline hydrolysis process, the compound can be converted into different derivatives by altering reaction conditions such as temperature and pH, which affects product distribution and yield .
The mechanism of action for compounds like 4-methoxy-2-(4-methoxyphenyl)quinazoline often involves interaction with specific biological targets such as enzymes or receptors. Quinazolines are known to exhibit inhibitory effects on various kinases, which are critical in cancer cell proliferation.
Research indicates that derivatives of quinazolines can act as potent inhibitors against tubulin polymerization, thus exhibiting anticancer properties . The exact mechanism may involve binding to the active site of target proteins, leading to disruption of normal cellular processes.
4-Methoxy-2-(4-methoxyphenyl)quinazoline has several applications in scientific research:
Quinazoline (IUPAC: benzo[d]pyrimidine) is classified as a diazanaphthalene, with nitrogen atoms at positions 1 and 3 of the pyrimidine ring. Systematic naming follows the fusion priority rules of bicyclic systems: the benzene ring is designated as the "benzo" prefix, while the pyrimidine ring forms the base name. Substituents are numbered based on standardized atom numbering, where the pyrimidine nitrogen adjacent to the fusion bond is N1, and the opposite nitrogen is N3 [2].
4-Methoxy-2-(4-methoxyphenyl)quinazoline derives from this parent structure through:
Table 1: Nomenclature and Identifiers of Key Compounds
Compound Name | Molecular Formula | CAS/PubChem CID | Structural Features |
---|---|---|---|
Quinazoline (parent) | C₈H₆N₂ | 253-82-7 / 7046 | Unsubstituted fused rings |
4-Methoxy-2-phenylquinazoline | C₁₅H₁₂N₂O | N/A / 616867 | C4-methoxy, C2-phenyl |
4-Methoxy-2-(4-methoxyphenyl)quinazoline | C₁₆H₁₄N₂O₂ | 946273 | Dual para-methoxy groups |
2-(4-Methoxyphenyl)-8-methoxyquinazolin-4(3H)-one | C₁₆H₁₄N₂O₃ | 135417258 | C4-keto tautomer, C8-methoxy |
Quinazoline chemistry originated in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline. The parent heterocycle remained elusive until 1895, when August Bischler achieved its preparation via decarboxylation of quinazoline-2-carboxylic acid. A pivotal advancement came in 1903, when Siegmund Gabriel developed a practical route:
The mid-20th century saw expanded exploration of quinazoline reactivity:
Medicinal breakthroughs emerged in the 2000s with FDA-approved quinazoline kinase inhibitors:
Table 2: Key Milestones in Quinazoline Research
Year | Event | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone | Foundation of quinazoline chemistry |
1895 | Bischler isolates parent quinazoline | Structural confirmation |
1903 | Gabriel develops scalable synthesis | Enables systematic derivatization |
1963 | Armarego reviews chemical properties | Defines reactivity paradigms |
2003 | FDA approves gefitinib | Validates quinazoline scaffold in oncology |
Methoxy groups (–OCH₃) profoundly alter quinazoline properties through steric and electronic effects:
Electronic Modulation
Biological Interactions
Table 3: Impact of Methoxy Substituents on Quinazoline Properties
Substituent Pattern | Electronic Effect (HOMO-LUMO gap, eV) | Lipophilicity (cLogP) | Biological Relevance |
---|---|---|---|
Unsubstituted quinazoline | 4.2 (gas phase) | 2.1 | Low bioavailability |
4-Methoxyquinazoline | 3.8 | 2.7 | Improved solubility |
2-(4-Methoxyphenyl)quinazoline | 3.6 | 3.0 | Enhanced kinase binding |
4-Methoxy-2-(4-methoxyphenyl) | 3.4 | 3.2 | Optimal for fluorescence & bioactivity |
This derivative (C₁₆H₁₄N₂O₂; MW: 266.30 g/mol) exhibits distinct properties due to its symmetric methoxy decoration:
Spectral and Thermal Characteristics
Solubility and Stability
Crystallographic and Computational Data
Table 4: Physicochemical Profile of 4-Methoxy-2-(4-methoxyphenyl)quinazoline
Property | Value | Measurement Conditions |
---|---|---|
Molecular weight | 266.30 g/mol | — |
Melting point | 106–108°C | Differential scanning calorimetry |
logP (cLogP) | 3.2 | Computational (PubChem) |
λ_abs (UV-Vis) | 290 nm, 340 nm | 0.1 mM in acetonitrile |
λ_em (Fluorescence) | 410–450 nm | Φ = 0.45 in DMSO |
Solubility in water | <0.1 mg/mL | 25°C, pH 7.0 |
Solubility in chloroform | 12 mg/mL | 25°C |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7